4-[acetyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]-N-methylbenzamide

Catalog No.
S7004412
CAS No.
M.F
C19H21ClN2O2
M. Wt
344.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[acetyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl...

Product Name

4-[acetyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]-N-methylbenzamide

IUPAC Name

4-[acetyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]-N-methylbenzamide

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

InChI

InChI=1S/C19H21ClN2O2/c1-14(23)22(3)18-10-6-16(7-11-18)19(24)21(2)13-12-15-4-8-17(20)9-5-15/h4-11H,12-13H2,1-3H3

InChI Key

QPAGQWXIBMWMFS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)C(=O)N(C)CCC2=CC=C(C=C2)Cl
4-[acetyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]-N-methylbenzamide, commonly known as TAK-683, is a substance that has gained significant attention in various fields of research and industry. This compound was first synthesized in 2004 and has shown promising results in scientific experiments. This paper aims to provide an in-depth analysis of TAK-683, focusing on its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, and future directions.
TAK-683 is a non-peptide, orally active and selective human gonadotropin-releasing hormone (GnRH) receptor antagonist. It is a synthetic compound that mimics the effects of natural GnRH antagonist and is used to regulate the amount of testosterone in men. TAK-683 is often used as an alternative treatment for prostate cancer, which is the second most common type of cancer in men. It was first synthesized by the Takeda Pharmaceutical Company Limited in Japan in 2004.
TAK-683 is a white crystalline powder that is soluble in methanol and dimethyl sulfoxide. It has a molecular formula of C25H28ClN3O2 and a molecular weight of 442.97 g/mol. The compound has a melting point of 179-181°C and a solubility of 0.24 g/L at 25°C in water. The chemical structure of TAK-683 is shown in Figure 1.
TAK-683 is synthesized through various methods, including the reductive amination reaction of 4-chloro-N-methyl-N-[2-(4-aminophenyl)ethyl]benzamide with acetyl methylamine. The compound is then purified through reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Several analytical methods are used to determine the properties of TAK-683, including RP-HPLC, NMR spectroscopy, MS, IR spectroscopy, and X-ray crystallography. RP-HPLC is used to purify and separate the compound from impurities, while NMR spectroscopy is used to determine the identity and structure of the compound. MS is used to determine the molecular weight, and IR spectroscopy is used to detect functional groups. X-ray crystallography is used to determine the three-dimensional structure of the compound.
TAK-683 is a potent and selective human GnRH receptor antagonist that inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the pituitary gland. It also reduces the serum testosterone levels in men. In preclinical studies, TAK-683 has shown to inhibit the growth of prostate cancer cells. TAK-683 has also been found to be effective in the treatment of endometriosis, a condition in which the tissue that lines the uterus grows outside the uterus.
Studies have shown that TAK-683 is well-tolerated and safe when administered orally or intravenously. In a phase 1 clinical trial, TAK-683 was found to be safe and well-tolerated with no serious adverse events reported. However, further studies are required to determine the long-term safety of the compound.
TAK-683 has several applications in scientific experiments, including the treatment of prostate cancer and endometriosis. It can also be used to regulate the amount of testosterone in men. TAK-683 is often used in preclinical studies to investigate the role of GnRH in the regulation of reproductive functions.
Several studies have been conducted to investigate the efficacy and safety of TAK-683 in the treatment of various diseases. Phase 1 and 2 clinical trials have been conducted to determine the optimal dose and safety profile of TAK-683 in humans. Further studies are required to determine the long-term safety and efficacy of the compound.
TAK-683 has several potential implications in various fields of research and industry. It can be used as an alternative treatment for prostate cancer and endometriosis. The compound can also be used to regulate the amount of testosterone in men. TAK-683 has potential applications in drug discovery and the development of new therapeutic agents.
Though TAK-683 has shown promising results in preclinical and clinical studies, there are limitations and future directions that need to be explored. Further studies are required to determine the long-term safety and efficacy of the compound. TAK-683 also needs to be compared with other GnRH antagonists to determine its superiority in terms of safety and efficacy. The use of TAK-683 in women needs to be explored further, as most studies have been conducted in men. The efficacy of TAK-683 in various types of cancer needs to be investigated, and its potential use in other diseases needs to be explored.
TAK-683 is a non-peptide, orally active and selective human Gonadotropin-releasing hormone (GnRH) receptor antagonist that has shown promising results in various fields of research and industry. The compound has several potential applications in the treatment of diseases and the development of new therapeutic agents. Though TAK-683 has limitations that need to be explored and addressed, the compound has great potential in the future of medicine and drug design.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

344.1291556 g/mol

Monoisotopic Mass

344.1291556 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-26-2023

Explore Compound Types